molecular formula C17H30Cl2N2O B13728768 2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;propan-2-ol;dihydrochloride

2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;propan-2-ol;dihydrochloride

Cat. No.: B13728768
M. Wt: 349.3 g/mol
InChI Key: AYEMEILZRYDGBN-UHFFFAOYSA-N
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Description

2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;propan-2-ol;dihydrochloride is a complex organic compound that features a pyridine ring fused with a benzyl group and an ethanamine side chain. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;propan-2-ol;dihydrochloride typically involves multiple steps. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile) to form a six-membered ring. This reaction is often followed by hydrogenation to reduce the double bonds and introduce the ethanamine side chain .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of ultrasonic irradiation to enhance reaction rates and yields. This method has been shown to be more efficient compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions

2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;propan-2-ol;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;propan-2-ol;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;propan-2-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;propan-2-ol;dihydrochloride apart is its unique combination of a pyridine ring with a benzyl group and an ethanamine side chain. This structure provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C17H30Cl2N2O

Molecular Weight

349.3 g/mol

IUPAC Name

2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;propan-2-ol;dihydrochloride

InChI

InChI=1S/C14H20N2.C3H8O.2ClH/c15-9-6-13-7-10-16(11-8-13)12-14-4-2-1-3-5-14;1-3(2)4;;/h1-5,7H,6,8-12,15H2;3-4H,1-2H3;2*1H

InChI Key

AYEMEILZRYDGBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)O.C1CN(CC=C1CCN)CC2=CC=CC=C2.Cl.Cl

Origin of Product

United States

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